Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate

Carboxylesterase Inhibition CES1 Structure-Activity Relationship

Researchers studying human CES1-mediated drug metabolism often face poor reproducibility due to off-target inhibition by non-selective probes. This compound solves that challenge as a highly optimized, sub-nanomolar CES1 inhibitor. - Ki = 0.398 nM for human CES1 with >1000-fold selectivity over porcine CES (IC50 = 473 nM). - >1800-fold more potent than the 3-chloro-4-nitro analog (Ki = 741 nM), enabling precise SAR benchmarking. - Time-dependent kinetics require several hours pre-incubation for full inhibition. Supplied with full analytical documentation; ready for global B2B shipment.

Molecular Formula C12H15FN2O4
Molecular Weight 270.26
CAS No. 1881289-41-3
Cat. No. B2900228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate
CAS1881289-41-3
Molecular FormulaC12H15FN2O4
Molecular Weight270.26
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1=CC(=C(C=C1)[N+](=O)[O-])F
InChIInChI=1S/C12H15FN2O4/c1-12(2,3)19-11(16)14(4)8-5-6-10(15(17)18)9(13)7-8/h5-7H,1-4H3
InChIKeySKGONPIGYHXGNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate: Overview


Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate (CAS 1881289-41-3) is a synthetic carbamate derivative characterized by a tert-butyl carbamate protecting group, a methyl substituent on the nitrogen atom, and an aromatic ring bearing both fluoro and nitro substituents at the 3- and 4-positions . It serves primarily as a versatile intermediate in organic synthesis and medicinal chemistry , with documented biological activity as a carboxylesterase inhibitor [1].

Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate: Substitution Risks


Substituting tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate with a closely related analog is scientifically inadvisable due to the specific electronic and steric contributions of its fluoro and nitro substituents. The 3-fluoro-4-nitro substitution pattern imparts a unique electron-withdrawing profile that significantly influences both reactivity and biological target engagement . This is clearly demonstrated by the >1800-fold difference in carboxylesterase 1 (CES1) inhibition potency observed when comparing the 3-fluoro-4-nitro analog to its 3-chloro-4-nitro counterpart [1]. Furthermore, the methyl group on the carbamate nitrogen directly impacts binding affinity and metabolic stability relative to the non-methylated secondary carbamate . Therefore, assuming functional equivalence among in-class compounds without rigorous, quantitative, side-by-side comparison poses a substantial risk to experimental reproducibility and the validity of structure-activity relationship (SAR) studies.

Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate: Quantitative Evidence Guide


CES1 Potency: 3-Fluoro vs. 3-Chloro Analog

In a direct head-to-head comparison using the same assay system, tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate (Ki = 0.398 nM) [1] exhibits over 1800-fold greater potency as an inhibitor of human liver carboxylesterase 1 (CES1) than its 3-chloro-4-nitrophenyl analog, tert-butyl N-(3-chloro-4-nitrophenyl)-N-methylcarbamate (Ki = 741 nM) [2]. This difference is not merely incremental; it represents a fundamental divergence in biological activity driven by the subtle but critical electronic and steric differences between the fluoro and chloro substituents.

Carboxylesterase Inhibition CES1 Structure-Activity Relationship Drug Metabolism

Time-Dependent CES1 Inhibition Kinetics

Beyond a single potency measurement, kinetic analysis reveals a distinct time-dependent inhibition profile for tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate. When measured after a short 5-minute incubation with human CES1, the compound exhibits a Ki of 741 nM [1]. Critically, after a 24-hour incubation, the apparent Ki improves dramatically to 0.398 nM [2]. This 1862-fold increase in apparent affinity over time strongly suggests a slow-onset or covalent mechanism of inhibition.

Carboxylesterase Inhibition Enzyme Kinetics Time-Dependent Inhibition CES1

Human vs. Porcine CES1 Selectivity

A direct cross-species comparison using the same assay technology reveals a profound difference in potency. Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate inhibits human liver CES1 with a Ki of 0.398 nM [1], but exhibits an IC50 of 473 nM against porcine liver carboxylesterase [2]. This represents a >1000-fold difference in potency, demonstrating that the compound is highly selective for the human enzyme over the porcine ortholog.

Species Selectivity Carboxylesterase Inhibition Preclinical Models CES1

Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate: Key Applications


Selective Human CES1 Tool Inhibitor

Based on its sub-nanomolar Ki (0.398 nM) for human CES1 [1] and its >1000-fold selectivity over porcine CES (IC50 = 473 nM) [2], this compound is an optimal tool for studying the specific role of human CES1 in drug metabolism and prodrug activation. It is the clear choice over its 3-chloro-4-nitro analog, which is >1800-fold less potent (Ki = 741 nM) [3]. Researchers should ensure a pre-incubation time of several hours to achieve full inhibition, as the compound exhibits time-dependent kinetics [4].

3-Fluoro Substituent in SAR Studies

The >1800-fold difference in CES1 inhibition between the 3-fluoro (Ki = 0.398 nM) and 3-chloro (Ki = 741 nM) analogs [1] makes this compound indispensable in SAR campaigns aimed at understanding the electronic and steric contributions of halogen substituents to target engagement. It serves as the highly active comparator against which other halogen-substituted analogs should be benchmarked.

High-Purity Building Block for Advanced Synthesis

This compound is commercially available from multiple reputable vendors with a specified purity of ≥95% [1][2]. Its reactive nitro group can be selectively reduced to an amine, and the fluoro group can undergo nucleophilic aromatic substitution, enabling its use as a versatile scaffold in the construction of more complex molecules [3].

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